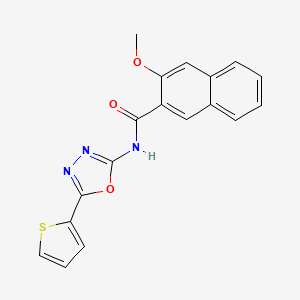

3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

Description

Properties

IUPAC Name |

3-methoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c1-23-14-10-12-6-3-2-5-11(12)9-13(14)16(22)19-18-21-20-17(24-18)15-7-4-8-25-15/h2-10H,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHOAPCCLZICMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide typically involves multiple steps, starting with the preparation of the naphthamide core One common approach is to react 2-naphthoyl chloride with methoxyamine to form the corresponding naphthamide

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can be used to modify the compound's functional groups.

Substitution: : Substitution reactions can introduce different substituents onto the naphthamide core.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide can be used to study the interactions between small molecules and biological targets. It may also serve as a probe to investigate cellular processes.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.

Industry

In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties may be harnessed for various applications, including coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. Understanding its mechanism of action is crucial for optimizing its use in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structurally analogous compounds share the 1,3,4-oxadiazole core but vary in substituents and appended functional groups. Key examples include:

Key Observations:

- Replacement of the methoxy-naphthamide with glycine () reduces steric hindrance, which may improve solubility but decrease target affinity.

- Sulfur-containing analogues () introduce additional hydrogen-bonding and polar interactions, influencing enzyme inhibition profiles.

Physicochemical Properties

While direct data for the target compound is unavailable, inferences are drawn from analogues:

Key Observations:

- The methoxy group in the target compound may marginally improve aqueous solubility compared to non-polar substituents.

- The naphthamide’s hydrophobicity likely reduces solubility relative to benzamide derivatives ().

Biological Activity

3-Methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a novel compound that integrates a methoxy group, an oxadiazole ring, and a naphthamide moiety. This unique structure enhances its potential biological activity, particularly in the realms of antimicrobial and anticancer properties. The oxadiazole ring is known for its significant role in various biologically active compounds, contributing to the pharmacological properties of derivatives.

Chemical Structure

The structure of this compound can be summarized as follows:

This compound features a thiophen-2-yl substituent that enhances its potential biological activity by allowing interaction with specific molecular targets.

Biological Activity Overview

Research indicates that this compound may influence pathways associated with inflammation and cell proliferation. The biological activities associated with this compound include:

- Antimicrobial Activity : The oxadiazole derivatives are often reported to exhibit significant antimicrobial properties.

- Anticancer Properties : Studies have demonstrated that compounds containing the oxadiazole moiety can inhibit tumor growth and induce apoptosis in various cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Interaction studies suggest that this compound may effectively bind to enzymes or receptors involved in disease pathways. Molecular docking studies indicate potential binding affinities that could guide further optimization for enhanced efficacy and reduced toxicity.

Anticancer Evaluation

A study evaluating the anticancer effects of various oxadiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines such as MDA-MB-231 and HT-29. The results showed:

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|---|

| 3e | MDA-MB-231 | 10 | 62.7 |

| 3e | HT-29 | 50 | 57.7 |

These findings indicate the compound's potential as a cytotoxic agent against breast cancer cells.

Antimicrobial Assessment

In another study focusing on antimicrobial activity, derivatives of the compound were screened against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These results support the compound's potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.